propanedinitrile, (2-amino-3-cyano-4H-1-benzopyran-4-yl)-
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Overview
Description
Propanedinitrile, (2-amino-3-cyano-4H-1-benzopyran-4-yl)- is a heterocyclic compound that has garnered significant interest due to its unique structural properties and potential applications in various fields. This compound belongs to the class of 2-amino-3-cyano-4H-chromenes, which are known for their diverse biological activities and synthetic versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanedinitrile, (2-amino-3-cyano-4H-1-benzopyran-4-yl)- typically involves multicomponent reactions (MCRs). One common method is the reaction of aldehydes, malononitrile, and β-ketoesters in the presence of a catalyst. For example, a K2CO3-mediated synthesis involves the conjugate addition-cyclization reaction of malononitrile and Knoevenagel adducts . Another method includes the use of thiourea dioxide as a catalyst in an aqueous medium .
Industrial Production Methods
Industrial production of this compound often employs green and mechanochemical one-pot multicomponent synthesis. This method uses amine-functionalized SiO2@Fe3O4 nanoparticles as a catalyst, allowing for solvent-free and waste-free conditions . This approach is not only environmentally friendly but also cost-effective and efficient.
Chemical Reactions Analysis
Types of Reactions
Propanedinitrile, (2-amino-3-cyano-4H-1-benzopyran-4-yl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace functional groups in the compound.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: K2CO3, thiourea dioxide, amine-functionalized SiO2@Fe3O4 nanoparticles.
Major Products Formed
The major products formed from these reactions include derivatives of dibenzo[b,d]pyran, benzopyrano[2,3-b]pyridine, benzopyron[3,4-c]pyridine, and benzopyrano[4,3,2-de][1,6]naphthyridine .
Scientific Research Applications
Propanedinitrile, (2-amino-3-cyano-4H-1-benzopyran-4-yl)- has a wide range of scientific research applications:
Chemistry: Used as a key intermediate in the synthesis of various heterocyclic compounds.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of propanedinitrile, (2-amino-3-cyano-4H-1-benzopyran-4-yl)- involves its interaction with molecular targets and pathways. It primarily acts by inhibiting specific enzymes and proteins associated with disease pathways. For instance, in cancer treatment, it inhibits tumor-associated Bcl-2 proteins, leading to apoptosis of cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4H-pyran-3-carbonitrile derivatives
- 2-amino-3-cyano-4H-chromenes
- Dibenzo[b,d]pyran derivatives
Uniqueness
Propanedinitrile, (2-amino-3-cyano-4H-1-benzopyran-4-yl)- stands out due to its unique combination of functional groups, which confer a wide range of reactivity and biological activity
Properties
CAS No. |
89770-20-7 |
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Molecular Formula |
C13H8N4O |
Molecular Weight |
236.23 g/mol |
IUPAC Name |
2-(2-amino-3-cyano-4H-chromen-4-yl)propanedinitrile |
InChI |
InChI=1S/C13H8N4O/c14-5-8(6-15)12-9-3-1-2-4-11(9)18-13(17)10(12)7-16/h1-4,8,12H,17H2 |
InChI Key |
DMSVNNLJHUFAFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(=C(O2)N)C#N)C(C#N)C#N |
Origin of Product |
United States |
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